N-(2,2,6,6-Tetramethyl-4-piperidyl)stearamide
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Overview
Description
N-(2,2,6,6-Tetramethyl-4-piperidyl)stearamide is a chemical compound with the molecular formula C27H54N2O. It is known for its unique structure, which includes a piperidine ring substituted with four methyl groups and a stearamide group. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,6,6-Tetramethyl-4-piperidyl)stearamide typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with stearic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound is often conducted in continuous-flow reactors. This method allows for efficient and scalable production, ensuring consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-(2,2,6,6-Tetramethyl-4-piperidyl)stearamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylamines in the presence of oxidizing agents such as oxone.
Substitution: It can react with heterocyclic thiols in the presence of iodine to form sulfenamide compounds.
Common Reagents and Conditions
Oxidizing Agents: Oxone is commonly used for oxidation reactions.
Catalysts: Iodine is used as a catalyst in substitution reactions.
Major Products
The major products formed from these reactions include hydroxylamines and sulfenamide compounds, which have various applications in chemical synthesis and industrial processes .
Scientific Research Applications
N-(2,2,6,6-Tetramethyl-4-piperidyl)stearamide has several scientific research applications, including:
Chemistry: It is used as an additive for light and heat stability in polymers such as polyamide 6.
Biology: The compound serves as a template for the preparation of ammoniopiperidinium hydrogen phosphates.
Medicine: It is investigated for its potential use in stabilizing peroxide-bleached pulps.
Industry: The compound is used to improve the thermostability of oils such as soybean and sunflower oils.
Mechanism of Action
The mechanism of action of N-(2,2,6,6-Tetramethyl-4-piperidyl)stearamide involves its interaction with molecular targets and pathways. The compound’s piperidine ring structure allows it to act as a stabilizer by inhibiting the degradation of polymers and other materials. This stabilization is achieved through the formation of stable radicals that prevent further oxidative degradation .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound with similar stabilizing properties.
2,2,6,6-Tetramethyl-4-piperidyl Methacrylate: Another derivative used in polymer stabilization.
Uniqueness
N-(2,2,6,6-Tetramethyl-4-piperidyl)stearamide is unique due to its combination of a piperidine ring with a stearamide group, which enhances its stabilizing properties and makes it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
CAS No. |
37819-84-4 |
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Molecular Formula |
C27H54N2O |
Molecular Weight |
422.7 g/mol |
IUPAC Name |
N-(2,2,6,6-tetramethylpiperidin-4-yl)octadecanamide |
InChI |
InChI=1S/C27H54N2O/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(30)28-24-22-26(2,3)29-27(4,5)23-24/h24,29H,6-23H2,1-5H3,(H,28,30) |
InChI Key |
BJYOZDZOZKVTAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1CC(NC(C1)(C)C)(C)C |
Origin of Product |
United States |
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